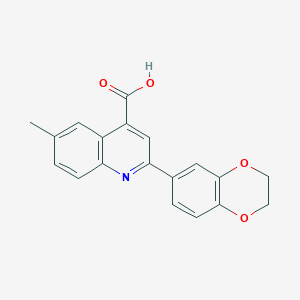

![molecular formula C14H22N2O B5560001 5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one CAS No. 108790-79-0](/img/structure/B5560001.png)

5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one

Description

Synthesis Analysis

The synthesis of related spirocyclic and tricyclic compounds involves intricate reactions utilizing specific precursors and conditions to achieve the desired molecular architecture. For instance, the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione leads to the formation of compounds with potential for further heterocyclic synthesis (Kayukova et al., 1998). Similarly, the cyclization of 1,3-bis-silyl enol ethers with 1,1-diacylcyclopentanes facilitates the creation of spiro[5.4]decenones, showcasing the versatility of spirocyclic compounds in chemical synthesis (Bose et al., 2004).

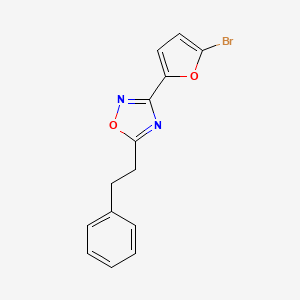

Molecular Structure Analysis

Molecular structure analysis of spirocyclic and tricyclic compounds, such as the determination of the crystal structure of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol, reveals that each ring of the adamantane cage system is nearly perfect, illustrating the compound's stability and conformation (Fernández et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of spirocyclic compounds often involves their transformation under specific conditions. For example, the formation of fluorinated 1-oxaspiro[2.5]octa-4,7-dienes from polyfluorinated cyclohexa-2,5-dienones with diazomethane highlights the potential for functional group modifications in such frameworks (Kovtonyuk et al., 2005).

Physical Properties Analysis

The physical properties of spirocyclic and tricyclic compounds, such as their conformational stability and stereoelectronic effects, can be deduced from spectroscopic data. The nearly perfect chair conformation of the adamantane cage system in certain compounds, as determined by X-ray diffraction, underscores the impact of molecular architecture on physical stability (Fernández et al., 1991).

Chemical Properties Analysis

Spirocyclic and tricyclic compounds often undergo unique chemical reactions due to their strained structures and reactive centers. For example, the synthesis of 6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile illustrates how these compounds can be intermediates in the formation of further chemically diverse and complex molecules (Kayukova et al., 1998).

Scientific Research Applications

Synthesis and Antitumor Properties

Research has demonstrated the synthesis of spirocyclic derivatives of 1,3-diazaadamantane, including structures related to 5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.13,7]decan]-6'-one, revealing their potential antitumor properties. For instance, the interaction of 1,5-dimethyl-9oxo-3,7-diazabicyclo[3.3.1]nonane with cyclopentanone and cyclohexanone led to the formation of new heterocyclic systems. These compounds were studied for their antitumor properties, showing a relationship between chemical structure and biological activity (Arutyunyan et al., 1996).

Reaction with Arylideneacetones and Arylidenecyclanones

Another study explored the reaction of 5,6-diamino-1,3-dimethyluracil dihydrochloride with mono- and diarylideneacetones and with cyclohexanones, resulting in the formation of 2,4-disubstituted 1,7,9-triazaspiro[4.5]dec-1-ene-6,8,10-triones. This investigation provides insights into the chemical behavior and potential applications of these spirocyclic compounds in developing pharmaceuticals (Kolos et al., 1999).

Diastereoselective Synthesis

Research on the diastereoselective synthesis of spirocyclic compounds, such as 2-methyl-1,6-dioxaspiro[4.5]decane, has provided valuable methodologies for constructing spirocyclic frameworks. These synthetic approaches are crucial for developing pharmaceuticals with specific stereochemical configurations, highlighting the importance of spirocyclic structures in drug design (Zarbin et al., 2003).

Novel Diterpenoid Dimer with Antitumoral Activity

Fischdiabietane A, a novel diterpenoid dimer featuring an unprecedented carbon skeleton, was isolated from Euphorbia fischeriana. This compound contains unique frameworks, such as 2-oxaspiro[4.5]decane-1-one, demonstrating significant antitumoral activity. This research underscores the potential of spirocyclic compounds in discovering new antitumor agents (He et al., 2021).

properties

IUPAC Name |

5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclopentane]-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-12-7-15-9-13(2,11(12)17)10-16(8-12)14(15)5-3-4-6-14/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCOTPRGYVAPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C34CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148741 | |

| Record name | Spiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5',7'-Dimethylspiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one | |

CAS RN |

108790-79-0 | |

| Record name | Spiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108790790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5559932.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5559942.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5559983.png)

![(1R*,3S*)-7-[(3-fluoro-4-hydroxyphenyl)acetyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5559989.png)

![3-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-9-methyl-9H-carbazole hydrochloride](/img/structure/B5560017.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560019.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)benzyl]piperidin-4-ol](/img/structure/B5560027.png)

![7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5560038.png)